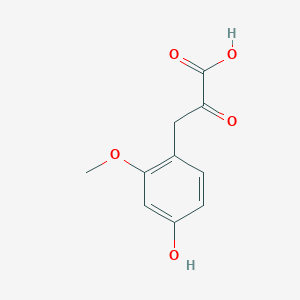

3-(4-Hydroxy-2-methoxyphenyl)-2-oxopropanoic acid

Description

Properties

Molecular Formula |

C10H10O5 |

|---|---|

Molecular Weight |

210.18 g/mol |

IUPAC Name |

3-(4-hydroxy-2-methoxyphenyl)-2-oxopropanoic acid |

InChI |

InChI=1S/C10H10O5/c1-15-9-5-7(11)3-2-6(9)4-8(12)10(13)14/h2-3,5,11H,4H2,1H3,(H,13,14) |

InChI Key |

NAHKBDBAZOFKHB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)O)CC(=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxy-2-methoxyphenyl)-2-oxopropanoic acid typically involves the condensation of 4-hydroxy-2-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

Base: Sodium hydroxide or potassium hydroxide

Solvent: Ethanol or water

Temperature: Reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Oxidation Reactions

The α-keto acid group (2-oxopropanoic acid) and phenolic hydroxyl group are primary sites for oxidation.

Key Findings :

-

Oxidation of the α-keto group produces malonic acid derivatives, critical in metabolic pathways like the citrate cycle .

-

Phenolic hydroxyl groups undergo oxidation to quinones under radical-mediated conditions, relevant to antioxidant studies .

Reduction Reactions

The ketone and carboxylic acid groups participate in reduction processes.

| Reaction Type | Reagents/Conditions | Product(s) Formed | Reference |

|---|---|---|---|

| Ketone reduction | NaBH₄/MeOH | 3-(4-Hydroxy-2-methoxyphenyl)-2-hydroxypropanoic acid | |

| Carboxylic acid reduction | LiAlH₄ (anhydrous conditions) | 3-(4-Hydroxy-2-methoxyphenyl)-1,2-propanediol |

Key Findings :

-

Sodium borohydride selectively reduces the ketone to a secondary alcohol without affecting the carboxylic acid.

-

Lithium aluminum hydride reduces both ketone and carboxylic acid groups, yielding diols.

Substitution Reactions

The methoxy and hydroxyl groups undergo nucleophilic substitution.

Key Findings :

-

Demethylation of the methoxy group using HBr produces catechol derivatives .

-

Acetylation of the hydroxyl group enhances lipophilicity, a common modification in prodrug design .

Esterification and Amidation

The carboxylic acid group reacts with alcohols or amines.

Key Findings :

-

Esterification improves volatility for gas chromatography analysis.

-

Amidation is utilized to study interactions with urease enzymes .

Biochemical Interactions

The compound participates in enzymatic pathways and metabolite transformations:

| Pathway | Enzyme Involved | Role/Outcome | Reference |

|---|---|---|---|

| Citrate cycle | Pyruvate dehydrogenase | Precursor to acetyl-CoA derivatives | |

| Antioxidant metabolism | Peroxidases | Scavenges ROS via quinone intermediate formation |

Case Study :

In Sprague-Dawley rats, structurally analogous compounds like 3-(4-hydroxy-3-methoxyphenyl)propionic acid exhibited rapid metabolism to glucuronide conjugates, suggesting similar pharmacokinetic behavior .

Stability and Environmental Sensitivity

The compound’s reactivity is influenced by:

-

pH : Degrades rapidly under alkaline conditions (pH > 10) via keto-enol tautomerization.

-

Temperature : Decomposes above 150°C, forming phenolic polymers.

Comparative Reactivity of Structural Analogs

Scientific Research Applications

3-(4-Hydroxy-2-methoxyphenyl)-2-oxopropanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential antioxidant properties and its role in various biological pathways.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxy-2-methoxyphenyl)-2-oxopropanoic acid involves its interaction with various molecular targets and pathways:

Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.

Anticancer Activity: Induces apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(4-Hydroxy-2-methoxyphenyl)-2-oxopropanoic acid with analogous phenylpyruvic acid derivatives, emphasizing structural variations, synthetic routes, biological roles, and physicochemical properties.

Structural and Functional Differences

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (Water) |

|---|---|---|---|

| This compound | ~210.18 | 0.5–1.2 | Moderate |

| Vanilpyruvic acid | 210.18 | 0.3 | High |

| 4-Fluoro Derivative | 182.15 | 1.8 | Low |

| Brominated Derivative | 289.08 | 2.5 | Very low |

Key Trends :

- Electron-withdrawing groups (e.g., -Br, -F) increase LogP and reduce solubility.

- Polar substituents (e.g., -OH, -OCH₃) enhance water solubility.

Q & A

Q. What are the primary methods for identifying and characterizing 3-(4-Hydroxy-2-methoxyphenyl)-2-oxopropanoic acid in complex matrices?

Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to resolve the aromatic proton environment (4-hydroxy-2-methoxy substitution) and confirm the α-keto acid moiety (2-oxopropanoic acid group). Cross-validation with DEPT-135 and HSQC experiments enhances structural clarity .

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 254–280 nm) for purity assessment. Calibration against certified reference standards (e.g., 4-hydroxyphenylpyruvic acid analogs) ensures accuracy .

- X-ray Crystallography: For unambiguous structural confirmation, single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) resolves bond angles and stereoelectronic effects .

Q. How can researchers validate the compound’s role as a reference standard in pharmaceutical analysis?

Answer:

- Calibration Curves: Prepare serial dilutions (0.1–100 µg/mL) in mobile phase (e.g., acetonitrile:water with 0.1% formic acid) and analyze via LC-MS. Calculate linearity (R² > 0.995) and limit of detection (LOD < 0.5 µg/mL) .

- System Suitability Tests: Assess retention time reproducibility (±0.1 min) and peak symmetry (tailing factor < 2.0) across multiple batches .

Q. What experimental approaches are recommended for assessing the compound’s stability under varying storage conditions?

Answer:

- pH Stability Studies: Incubate the compound in buffers (pH 3–9) at 25°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., decarboxylation products) .

- Thermal Analysis: Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to determine melting points and decomposition temperatures. Store at –20°C in desiccated conditions for long-term stability .

Advanced Research Questions

Q. How can researchers investigate tautomeric equilibria or isomerization pathways in this compound?

Answer:

- Kinetic Studies: Use stopped-flow spectrophotometry or -NMR time-resolved experiments to monitor isomerization rates (e.g., enol-keto tautomerism) under varying temperatures and solvents .

- Computational Modeling: Apply density functional theory (DFT) to calculate transition-state energies and compare with experimental data. Software like Gaussian or ORCA is suitable .

Q. What strategies are effective for synthesizing derivatives of this compound to study structure-activity relationships (SAR)?

Answer:

- Enzymatic Modification: Use ketol-acid reductoisomerases (e.g., BacB in Bacillus spp.) to catalyze stereospecific reductions of the α-keto group, yielding chiral hydroxy analogs .

- Chemical Derivatization: Perform Claisen-Schmidt condensations with substituted benzaldehydes under alkaline conditions to generate α,β-unsaturated ketones. Monitor reaction progress via TLC and LC-MS .

Q. How can electron-induced degradation mechanisms of the α-keto acid moiety be analyzed?

Answer:

- Dissociative Electron Attachment (DEA): Irradiate the compound with low-energy electrons (0–15 eV) in a vacuum chamber. Detect negative ion fragments (e.g., [M–COO]) using mass spectrometry. Correlate energy thresholds with bond dissociation energies .

- Radical Trapping: Add spin traps (e.g., TEMPO) during irradiation and analyze adducts via ESR spectroscopy to identify transient radical intermediates .

Q. What methodologies are recommended for studying its interaction with enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD)?

Answer:

- Enzyme Assays: Measure HPPD activity by monitoring substrate depletion (UV-Vis at 340 nm) or product formation (e.g., homogentisate) via HPLC. Use inhibitors like NTBC for competitive binding studies .

- Molecular Docking: Perform in silico docking (e.g., AutoDock Vina) to predict binding modes within the HPPD active site. Validate with site-directed mutagenesis .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported spectroscopic data (e.g., NMR shifts) for this compound?

Answer:

- Cross-Platform Validation: Replicate spectra using multiple instruments (e.g., 500 MHz vs. 700 MHz NMR) and solvents (DMSO-d6 vs. CDCl3). Compare with literature data from peer-reviewed sources (e.g., PubChem, ECHA) .

- Isotopic Labeling: Synthesize -labeled analogs to resolve overlapping signals in crowded spectral regions .

Analytical Method Development

Q. What parameters are critical for validating an LC-MS/MS method to quantify this compound in biological samples?

Answer:

- Matrix Effects: Spike plasma/urine samples with internal standards (e.g., deuterated analogs) to correct for ion suppression/enhancement .

- Accuracy/Precision: Achieve intra-day precision (RSD < 5%) and recovery rates (85–115%) across three concentration levels (low, medium, high) .

Advanced Mechanistic Studies

Q. How can isotopic tracing elucidate the compound’s metabolic fate in microbial systems?

Answer:

- -Labeling: Feed -labeled compound to cultures (e.g., Streptomyces spp.) and track incorporation into downstream metabolites via NMR or FTICR-MS .

- Stable Isotope Probing (SIP): Combine with metagenomics to identify microbial consortia responsible for its biodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.